4-Iodo-2-(trifluoromethyl)benzamide
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Overview
Description
4-Iodo-2-(trifluoromethyl)benzamide is an organic compound with the molecular formula C8H5F3INO. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethyl)benzamide typically involves the iodination of a trifluoromethyl-substituted benzamide precursor. One common method includes the reaction of 4-iodobenzotrifluoride with an amine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) and may require the use of phosphoryl chloride as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-2-(trifluoromethyl)benzamide can undergo several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as the Sonogashira cross-coupling reaction, where it reacts with phenylacetylenes to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts such as palladium or copper are often used, along with bases like triethylamine.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used; for example, replacing iodine with an amine group forms an amine derivative.
Coupling Reactions: Products include various substituted benzamides and other aromatic compounds.
Scientific Research Applications
4-Iodo-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Iodo-2-(trifluoromethyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable moiety in drug design .
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzotrifluoride: Similar structure but lacks the amide group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an amide group.
6-Iodo-2-(trifluoromethyl)-4(3H)-quinazolinone: A quinazolinone derivative with similar substituents.
Uniqueness
4-Iodo-2-(trifluoromethyl)benzamide is unique due to the combination of the iodine atom and the trifluoromethyl group on a benzamide core. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-iodo-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3INO/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEIYLVQJSXKTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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